molecular formula C18H12Cl2N2O B143098 Boscalid CAS No. 188425-85-6

Boscalid

Cat. No. B143098
M. Wt: 343.2 g/mol
InChI Key: WYEMLYFITZORAB-UHFFFAOYSA-N
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Description

Boscalid is a widely used fungicide, particularly effective for controlling various plant diseases. It is a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides and has been detected in significant concentrations in coastal estuaries in California. Despite its widespread use, there is limited ecotoxicological information available on boscalid, which has raised concerns about its potential environmental impact, particularly on aquatic organisms such as zebrafish and algae .

Synthesis Analysis

The synthesis of Boscalid® involves a multi-step chemical process. A novel aqueous surfactant-based process concept has been developed for the environmentally friendly synthesis of Boscalid®. This process includes a Suzuki coupling reaction, followed by a hydrogenation reaction and a base-assisted condensation to produce Boscalid®. The use of water-soluble homogeneous catalysts and easily recyclable heterogeneous catalysts allows for high yields and reduced synthesis costs due to the elimination of solvent wastage . Additionally, a continuous-flow synthesis method has been described, which provides a two-step protocol for the synthesis of a key intermediate for Boscalid®. This method combines high-temperature Suzuki-Miyaura cross-coupling with subsequent heterogeneous catalytic hydrogenation, resulting in good overall yield and high selectivity . Another synthesis route involves the reaction of 2-chloronicotinoyl chloride with biphenyl-2-amine, which is prepared via a Suzuki reaction, yielding Boscalid with good fungicidal activity .

Molecular Structure Analysis

The molecular structure of Boscalid is derived from its synthesis process, where key intermediates such as 2-amino-4'-chlorobiphenyl play a crucial role. The structure has been confirmed through spectroscopic methods such as 1H NMR, ensuring the correct formation of the fungicide . The molecular structure is essential for its biological activity and interaction with target organisms.

Chemical Reactions Analysis

Boscalid's mode of action involves the inhibition of succinate dehydrogenase (SDH) in the electron transport chain of fungi, which is crucial for cellular respiration. This inhibition leads to the disruption of energy production in fungal cells, thereby controlling the spread of plant diseases . However, resistance to Boscalid has been observed in certain fungal species, which is attributed to mutations in the SDH gene .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boscalid contribute to its effectiveness as a fungicide. Its solubility, stability, and reactivity under various environmental conditions determine its distribution and persistence in the environment. The continuous detection of Boscalid in aquatic environments indicates its persistence and potential to accumulate, which necessitates further investigation into its long-term environmental impact .

Case Studies and Environmental Impact

Several studies have reported the toxic effects of Boscalid on non-target organisms. In zebrafish embryos, Boscalid exposure led to acute toxicity and developmental toxicity, inducing symptoms such as abnormal movement, slow heartbeat, and spine deformation. It also affected cell apoptosis, lipid metabolism, and melanin synthesis in the embryos . In adult zebrafish, Boscalid exposure resulted in inhibited growth, kidney and liver damage, and alterations in carbohydrate and lipid metabolism . Additionally, Boscalid has been shown to induce reproductive toxicity in zebrafish by causing gender-specific alterations in steroidogenesis . The growth and photosynthetic processes of the freshwater algae Chlorella vulgaris were also significantly inhibited by Boscalid, indicating its potential to disrupt aquatic ecosystems . Furthermore, environmentally relevant concentrations of Boscalid have been found to affect the neurobehavioral response of zebrafish by disrupting visual and nervous systems .

Scientific Research Applications

Neurodevelopmental Toxicity in Aquatic Vertebrates

Research has found that Boscalid, commonly used in agriculture, can induce developmental defects in zebrafish embryos, including head deformity and decreased neuron numbers. These defects are associated with oxidative stress caused by Boscalid exposure, leading to altered gene expression related to neurodevelopment and melanocyte differentiation (Wang et al., 2019).

Impact on Plant Growth and Physiology

A study on coffee seedlings revealed that Boscalid, when applied with strobilurin, enhances vegetative growth. This is attributed to increased CO2 assimilation rate, reduced transpiration rates, and improved water use efficiency, likely due to elevated auxin and cytokinin levels in leaves (Ruela et al., 2019).

Eco-Toxicity in Freshwater Invertebrates

Boscalid's potential adverse effects on freshwater invertebrates like Daphnia magna were explored, revealing significant negative impacts. Exposure led to altered activities of antioxidant enzymes, lipid peroxidation, decreased gene expression related to antioxidant and detoxification systems, and adverse effects on reproduction and development (Aksakal, 2020).

Interaction with Bovine Serum Albumin

A study characterized the binding interaction between Boscalid and bovine serum albumin (BSA), a protein in blood plasma. This interaction is important for understanding how Boscalid is transported and distributed in vivo. The findings indicated a static Boscalid-BSA complex formation, providing insights into Boscalid's behavior in biological systems (Lou et al., 2017).

Removal from Agricultural Rinsing Water

Research on the removal of Boscalid from rinsing water used for cleaning pesticide spraying equipment demonstrated the effectiveness of horizontal subsurface flow constructed wetlands. These systems showed significant removal rates of Boscalid, indicating their potential in treating Boscalid-polluted water in agricultural areas (Papaevangelou et al., 2017).

Fungicide Resistance in Agriculture

A study on the resistance of Alternaria alternata isolates from pistachio to Boscalid found that some isolates from orchards exposed to Boscalid were highly resistant. This suggests the need for monitoring and managing fungicide resistance in agricultural practices (Avenot & Michailides, 2007).

Reproductive Toxicity in Zebrafish

Research on zebrafish revealed that exposure to Boscalid can induce reproductive toxicity, with gender-specific effects. It caused reduced fertility and altered steroidogenesis, impacting the reproductive system of zebrafish in a concentration-dependent manner (Qian et al., 2020).

Adsorption Kinetics in Soils

A study on the adsorption kinetics of Boscalid onto different soils showed that its interaction with soil components is influenced by soil properties. Understanding this can help adjust its application in agriculture to limit environmental impacts (Bhatt et al., 2023).

Detection in Food and Environmental Samples

Advancements in detection methods for Boscalid in strawberries and other agricultural products were explored. High-affinity monoclonal antibodies and immunoassays were developed for sensitive and accurate detection of Boscalid and its metabolites (Esteve-Turrillas et al., 2017).

Safety And Hazards

Boscalid is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment . In case of contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .

Future Directions

Boscalid is being used in new formulations like Encartis, a new dual-active fungicide for the golf course market . This fungicide combines the strength of both boscalid and chlorothalonil for strong preventive defense and fast curative action .

properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide
Source PubChem
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InChI

InChI=1S/C18H12Cl2N2O/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)22-18(23)15-5-3-11-21-17(15)20/h1-11H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEMLYFITZORAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H12Cl2N2O
Record name boscalid
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DSSTOX Substance ID

DTXSID6034392
Record name Boscalid
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Molecular Weight

343.2 g/mol
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Physical Description

White solid; [Merck Index] White powder; [MSDSonline]
Record name Boscalid
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Solubility

In water, 4.6 mg/L at 20 °C, Solubility in n-heptane, <10 g/L, 20 °C, Solubility in acetone, 16-20 g/100 mL; acetonitrile, 4-5 g/100 mL; methanol, 4-5 g/100 mL; ethylacetate, 6.7-9 g/100mL; dichloromethane, 20-25 g/100 mL; toluene, 2-2.5 g/100 mL; 1-octanol, <1 g/100 mL, all at 20 °C
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Density

1.381 at 20 °C
Record name BOSCALID
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Vapor Pressure

0.00000001 [mmHg], 7.2X10-4 mPa /5.4X10-10 mm Hg/ at 20 °C
Record name Boscalid
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Product Name

Boscalid

Color/Form

White crystalline

CAS RN

188425-85-6
Record name Boscalid
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Record name Boscalid [ISO]
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Record name 3-Pyridinecarboxamide, 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)
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Melting Point

142.8 to 143.8 °C
Record name BOSCALID
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,300
Citations
JH Lee, HW Park, YS Keum, CH Kwon… - The Korean Journal …, 2008 - koreascience.kr
… Dilution effect was major factor for the decrease of boscalid residue due to fast … boscalid was predicted based on the dissipation curve and guideline on safe use, when boscalid …
Number of citations: 103 koreascience.kr
TJ Reilly, KL Smalling, JL Orlando, KM Kuivila - Chemosphere, 2012 - Elsevier
… Twelve fungicides were detected including boscalid (72%), azoxystrobin (51%), pyraclostrobin (40%), chlorothalonil (38%) and pyrimethanil (28%). Boscalid, a carboxamide fungicide …
Number of citations: 206 www.sciencedirect.com
G Stammler, HD Brix, B Nave, R Gold… - Modern fungicides and …, 2008 - cabdirect.org
… After leaf uptake, boscalid is transported translaminarily and acropetally. Boscalid is very safe … developed to improve the sensitivity monitoring of target pathogens targeted by boscalid. …
Number of citations: 85 www.cabdirect.org
YN Yin, YK Kim, CL Xiao - Phytopathology, 2011 - Am Phytopath Society
… Although the vast majority of boscalidresistant (BosR) … boscalid and pyraclostrobin, suggesting that boscalid resistance is a result of selection pressure from the use of the boscalid…
Number of citations: 152 apsjournals.apsnet.org
CQ Zhang, SK Yuan, HY Sun, ZQ Qi, MG Zhou… - Plant …, 2007 - Wiley Online Library
… in China were characterized for baseline sensitivity to boscalid, a new active ingredient that … risk of development of resistance to boscalid. Boscalid‐resistant mutants were obtained by …
HF Avenot, TJ Michailides - Plant Disease, 2007 - Am Phytopath Society
… to boscalid fungicide in A. alternata populations by (i) comparing the sensitivity to boscalid of field … alternata from a population “A” that has never been exposed to boscalid fungicide with …
Number of citations: 249 apsjournals.apsnet.org
TN Glasnov, CO Kappe - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
A two‐step continuous‐flow protocol for the synthesis of 2‐amino‐4′‐chlorobiphenyl, a key intermediate for the industrial preparation of the fungicide Boscalid ® is described. Initial …
Number of citations: 152 onlinelibrary.wiley.com
L Qian, S Qi, F Cao, J Zhang, F Zhao, C Li… - Environmental pollution, 2018 - Elsevier
… Boscalid is one of the most frequently detected pesticides in main coastal estuaries in … boscalid to aquatic organisms is scarce. To investigate toxic effects and mechanisms of boscalid …
Number of citations: 70 www.sciencedirect.com
T Miyamoto, H Ishii, G Stammler, A Koch… - Plant …, 2010 - Wiley Online Library
… , were tested for their sensitivity to boscalid. Boscalid‐resistant isolates were detected in 17 … % effective concentration (EC 50 ) values of boscalid exceeding 30 μg mL −1 were higher …
H Wang, Z Meng, F Liu, L Zhou, M Su, Y Meng… - Chemosphere, 2020 - Elsevier
… And we unravelled that boscalid induced developmental defects associated with oxidative … embryos after boscalid exposure at 48 hpf. Interestingly, we found that boscalid might directly …
Number of citations: 71 www.sciencedirect.com

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